molecular formula C15H25NO3S B6027931 N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

カタログ番号 B6027931
分子量: 299.4 g/mol
InChIキー: VEUDVNDEGTZQDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide, also known as CPHPC, is a small molecule that has been studied for its potential use in treating amyloidosis. Amyloidosis is a group of diseases that occur when abnormal proteins, called amyloid, build up in organs and tissues. CPHPC has been found to bind to a protein called serum amyloid P component (SAP), which is present in amyloid deposits. By binding to SAP, CPHPC may help to target and remove amyloid from the body.

作用機序

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide binds to SAP, which is present in amyloid deposits. This binding helps to target and remove amyloid from the body. In addition, this compound has been found to block the binding of SAP to Fcγ receptors on immune cells, which may also contribute to the removal of amyloid.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of SAP in the blood, which is thought to contribute to the removal of amyloid from the body. In addition, this compound has been found to reduce the size and number of amyloid deposits in animal models of amyloidosis. These effects have been observed in combination with rituximab.

実験室実験の利点と制限

One advantage of using N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide in lab experiments is that it has been well-studied for its potential use in treating amyloidosis. This means that researchers have a good understanding of its mechanism of action and potential applications. However, one limitation is that this compound may not be effective on its own and may need to be used in combination with other drugs, such as rituximab.

将来の方向性

There are several future directions for research on N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide. One area of interest is the development of new drugs that target amyloidosis. Researchers are also investigating the use of this compound in combination with other drugs, such as anti-inflammatory agents and immunomodulators. In addition, researchers are exploring the use of this compound in other conditions that involve the accumulation of abnormal proteins, such as Alzheimer's disease and Parkinson's disease.

合成法

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method has been described in detail in several research papers, including a 2009 study by Pepys et al. The process involves the reaction of cyclopentylmagnesium bromide with a bicyclic ketone, followed by the addition of methanesulfonyl chloride and triethylamine. The resulting product is then purified using column chromatography.

科学的研究の応用

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide has been studied extensively for its potential use in treating amyloidosis. In particular, researchers have investigated the use of this compound in combination with a drug called rituximab, which targets B cells in the immune system. Rituximab has been shown to reduce the production of SAP, which is thought to contribute to the development of amyloidosis. By combining this compound with rituximab, researchers hope to enhance the removal of amyloid from the body.

特性

IUPAC Name

N-cyclopentyl-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-14(2)11-7-8-15(14,13(17)9-11)10-20(18,19)16-12-5-3-4-6-12/h11-12,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDVNDEGTZQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。